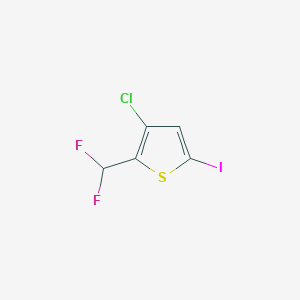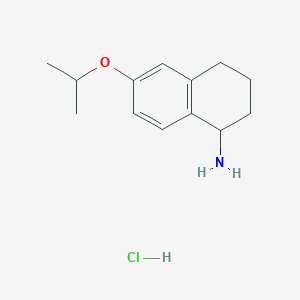![molecular formula C8H15NO B15308669 {4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B15308669.png)
{4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1r,4s)-4-ethyl-2-oxabicyclo[211]hexan-1-yl]methanamine is a bicyclic amine compound featuring a unique oxabicyclohexane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1r,4s)-4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine typically involves a [2 + 2] cycloaddition reaction. This photochemical reaction is used to construct the bicyclic framework, followed by functional group transformations to introduce the amine group. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition and various reagents to facilitate the subsequent transformations .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment to handle large volumes of reactants and ensure consistent exposure to ultraviolet light. Additionally, optimizing reaction conditions to maximize yield and purity is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1-[(1r,4s)-4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
1-[(1r,4s)-4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[(1r,4s)-4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the substituents attached to the ring system.
Cyclopropane derivatives: These compounds also feature a small, strained ring system and are used in similar applications.
Cyclopentane and cyclohexane derivatives: These compounds have larger ring systems but can serve as bioisosteres for the bicyclic structure.
Uniqueness
1-[(1r,4s)-4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine is unique due to its specific combination of a bicyclic framework with an amine functional group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
(4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-8(4-7,5-9)10-6-7/h2-6,9H2,1H3 |
Clave InChI |
TVZCMRAQKHFNRF-UHFFFAOYSA-N |
SMILES canónico |
CCC12CC(C1)(OC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B15308589.png)
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B15308604.png)
![({2-Methoxy-5-[(methylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B15308612.png)


![2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B15308634.png)








